N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C17H18N2OS and its molecular weight is 298.4. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for PET Imaging
N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide derivatives have been explored for their potential as radioligands in Positron Emission Tomography (PET) imaging. Specifically, these compounds have been labeled with carbon-11 to assess peripheral benzodiazepine type receptors (PBR) in vivo. The high specificity and binding affinity of these radioligands to PBR in various organs suggest their utility in non-invasive assessment of diseases affecting the peripheral benzodiazepine receptors, indicating a promising avenue for clinical diagnostics and research into PBR-related pathologies (Matarrese et al., 2001).
Antibacterial and Antifungal Agents
Novel quinoline carboxamides have been synthesized and evaluated for their antibacterial and antifungal properties. Studies have shown that certain derivatives exhibit strong activity against pathogens such as Bacillus subtilis, Staphylococcus aureus, and Candida Albicans. The ability of these compounds to combat resistant strains highlights their potential as a new class of antimicrobials. This could significantly contribute to addressing the growing concern of antimicrobial resistance, providing a foundation for the development of new therapeutic agents (Moussaoui et al., 2021).
Corrosion Inhibition
Carboxamide derivatives have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid solution, showcasing the diverse applicability of this compound and its analogs. The study demonstrates the compounds' adsorption at the metal/solution interface, following Langmuir adsorption isotherm, and suggests their potential in industrial applications where corrosion resistance is critical. The superior performance of specific derivatives offers insights into designing more efficient inhibitors for metal protection (Erami et al., 2019).
Cancer Research and Therapy
Quinoline carboxamides have shown potential in cancer research, particularly in inducing apoptosis in leukemia cell lines. The mechanisms involve mitochondrial membrane potential disruption and reactive oxygen species (ROS) generation, leading to apoptosis without affecting normal human bone marrow cells. This selective cytotoxicity towards cancer cells, coupled with cell cycle arrest, positions these compounds as promising candidates for leukemia therapy. The research underscores the therapeutic potential of quinoline derivatives in oncology, paving the way for novel anticancer strategies (Shenoy et al., 2007).
Mechanism of Action
Quinoline derivatives have been found to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many quinoline-based compounds showing biological and pharmaceutical activities .
Thiophene derivatives are also important in medicinal chemistry. They exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Properties
IUPAC Name |
N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-10(2)11(3)18-16(20)15-9-13-8-12-6-4-5-7-14(12)19-17(13)21-15/h4-11H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUMNZAEJMQAAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC(=O)C1=CC2=CC3=CC=CC=C3N=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.